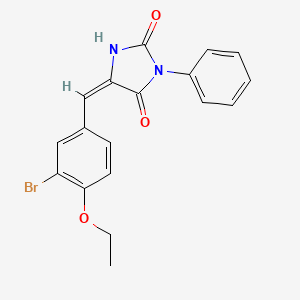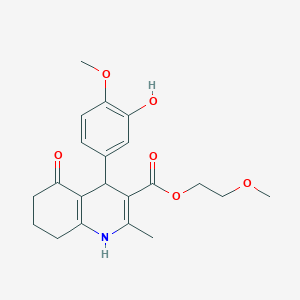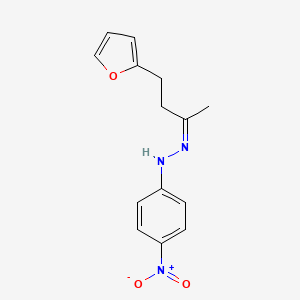
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BPI, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BPI is a member of the imidazolidinedione family, which is characterized by a five-membered ring structure containing two nitrogen atoms. BPI has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to have anticonvulsant properties, and has been investigated for its potential as a treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its versatility in scientific research. It has been shown to have a range of biological activities, making it a valuable tool in the study of various biological processes. However, one of the limitations of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, and caution should be taken when handling and using 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in laboratory experiments.
将来の方向性
There are a number of future directions for research involving 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione and its effects on various biological processes.
合成法
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with ethyl acetoacetate to form 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. Other methods involve the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylurea followed by cyclization with ethyl acetoacetate.
科学的研究の応用
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-16-9-8-12(10-14(16)19)11-15-17(22)21(18(23)20-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEONULDVDENPU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)
![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)